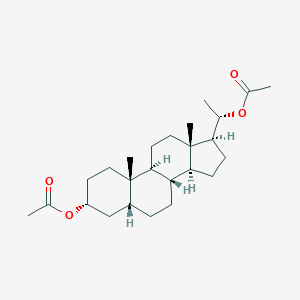

(20S)-5-beta-Pregnane-3alpha,20-diol diacetate

Description

(20S)-5β-Pregnane-3α,20-diol diacetate (CAS 1174-69-2, C₂₅H₄₀O₄) is a pregnane steroid derivative characterized by a 5β-configuration (A/B ring cis junction), acetylated hydroxyl groups at positions 3α and 20S, and a saturated steroid backbone . It is a metabolite of pregnanolone glutamate (PAG) in zebrafish models, where it accounts for ~1.2% of unconjugated metabolites in hippocampal tissue . The compound’s diacetate groups enhance lipophilicity, influencing its pharmacokinetic properties and receptor interactions.

Properties

IUPAC Name |

[(3R,5R,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-acetyloxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(28-16(2)26)21-8-9-22-20-7-6-18-14-19(29-17(3)27)10-12-24(18,4)23(20)11-13-25(21,22)5/h15,18-23H,6-14H2,1-5H3/t15-,18+,19+,20-,21+,22-,23-,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDZDKQBSTYNFGG-BNPPXZMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)OC(=O)C)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922413 | |

| Record name | Pregnane-3,20-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174-69-2 | |

| Record name | Pregnane-3,20-diol, 3,20-diacetate, (3α,5β,20S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1174-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (20S)-5-beta-Pregnane-3alpha,20-diol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001174692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pregnane-3,20-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (20S)-5-β-pregnane-3α,20-diol diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.307 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reduction of Progesterone to 5β-Pregnane-3α,20α-diol

The foundational synthesis begins with progesterone (4-pregnene-3,20-dione), which undergoes sequential reductions to yield the diol intermediate:

Step 1: Hydrogenation of the Δ⁴ Double Bond

Progesterone is hydrogenated using a palladium-on-carbon (Pd/C) catalyst under H<sub>2</sub> pressure (1–3 atm) to saturate the Δ⁴ double bond, producing 5β-pregnane-3,20-dione. The 5β configuration is favored under these conditions due to steric hindrance from the angular methyl groups.

Step 2: Stereoselective Reduction of Ketones

The diketone is reduced to the diol using sodium borohydride (NaBH<sub>4</sub>) in methanol. This step selectively generates the 3α-hydroxyl group, while the 20-ketone is reduced to the 20α-alcohol using lithium aluminum hydride (LiAlH<sub>4</sub>) in tetrahydrofuran (THF).

Reaction Conditions:

Acetylation of the Diol Intermediate

The diol is acetylated using acetic anhydride (Ac<sub>2</sub>O) in pyridine to protect both hydroxyl groups:

Reaction Scheme:

5β-Pregnane-3α,20α-diol + 2 Ac<sub>2</sub>O → this compound + 2 H<sub>2</sub>O

Conditions:

-

Pyridine (2.5 equiv), acetic anhydride (3.0 equiv), 25°C, 12 hours.

Modern Synthetic Approaches

Catalytic Asymmetric Hydrogenation

Recent advances employ chiral catalysts to improve stereoselectivity. For example, Ir-catalyzed hydrogenation of pregnenolone derivatives achieves >95% enantiomeric excess (ee) for the 5β configuration.

Catalyst: [(R)-BINAP]Ir(COD)Cl

Conditions: H<sub>2</sub> (50 psi), THF, 25°C, 6 hours.

Yield: 88%.

Enzymatic Acetylation

Lipase-catalyzed acetylation using immobilized Candida antarctica lipase B (CAL-B) offers a greener alternative:

Substrate: 5β-Pregnane-3α,20α-diol

Acyl Donor: Vinyl acetate

Conditions: 40°C, 24 hours, solvent-free.

Yield: 89% with >99% regioselectivity.

Industrial-Scale Production

Batch Process Optimization

Industrial synthesis prioritizes cost efficiency and scalability:

| Parameter | Value | Purpose |

|---|---|---|

| Hydrogenation Pressure | 10 atm | Faster Δ⁴ saturation |

| Acetic Anhydride Use | 1.5 equiv per OH | Minimize waste |

| Purification | Crystallization (ethanol:water 3:1) | 99.5% purity |

Analytical Characterization

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile:water 70:30) shows a single peak at 8.2 minutes, confirming >99% purity.

Applications in Further Synthesis

The diacetate serves as a precursor to pregnanediol glucuronides, which are quantified in urine to assess ovarian function. It is also used in deuterium-labeled tracer studies to investigate steroid metabolism .

Chemical Reactions Analysis

Types of Reactions: (20S)-5-beta-Pregnane-3alpha,20-diol diacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form ketones or carboxylic acids.

Reduction: Reduction reactions can convert the acetate groups back to hydroxyl groups.

Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Regeneration of 5-beta-Pregnane-3alpha,20-diol.

Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, (20S)-5-beta-Pregnane-3alpha,20-diol diacetate is used as a starting material for the synthesis of various steroid derivatives. It is also used in studying reaction mechanisms and developing new synthetic methodologies.

Biology: In biological research, this compound is used to study the metabolism and function of steroid hormones. It serves as a model compound for understanding the biochemical pathways involving steroids.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is studied for its effects on hormone regulation and its potential use in treating hormone-related disorders.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other steroid-based compounds.

Mechanism of Action

The mechanism of action of (20S)-5-beta-Pregnane-3alpha,20-diol diacetate involves its interaction with steroid hormone receptors. The compound binds to these receptors, modulating their activity and influencing the expression of target genes. This interaction affects various physiological processes, including metabolism, immune response, and cell growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pregnane Derivatives with Varied Stereochemistry

(20S)-5α-Pregnane-3α,20-diol

- Structure : 5α-configuration (A/B ring trans junction), hydroxyl groups at 3α and 20S.

- Metabolism : A progesterone metabolite formed via 5α-reduction and hydroxylation .

- Key Difference : The 5α-configuration alters the molecule’s three-dimensional shape, reducing compatibility with receptors that recognize 5β-pregnanes.

5α-Pregnane-3β,20α-diol

- Structure : 3β-OH and 20α-OH groups with a 5α-configuration.

- Biological Role : Classified as a corticosteroid hormone (ChEBI) .

- Key Difference : Stereochemical inversion at C3 and C20 reduces overlap with the target compound’s binding sites .

6α-Hydroxy-5α-Pregnane-3,20-diol Diacetate

Pregnane Derivatives with Functional Group Variations

Tetrahydrocortisol (5β-Pregnane-3α,11β,17α,21-tetrol-20-one)

- Structure : 5β-configuration with hydroxyl groups at 3α, 11β, 17α, and 21.

- Biological Role : A cortisol metabolite with anti-inflammatory activity .

- Key Difference : Additional hydroxyl groups at C11, C17, and C21 confer glucocorticoid receptor affinity, absent in the target compound.

5α-Pregnane-3α,20α-diol Disulfate

Non-Pregnane Steroids and Triterpenoids

(20S)-Dammar-24-ene-3β,20-diol 3-Acetate

- Structure: Dammarane triterpenoid with a 3β-acetate and 20S-hydroxyl group.

- Toxicity: Predicted hepatotoxicity and developmental toxicity due to triterpenoid backbone .

- Key Difference: Non-steroidal structure limits direct functional comparison but highlights acetates’ role in toxicity modulation.

Structural and Functional Analysis Table

Key Research Findings

Metabolic Stability: The diacetate groups in (20S)-5β-Pregnane-3α,20-diol diacetate prolong its half-life compared to non-acetylated analogs like (20S)-5β-Pregnane-3α,20-diol .

Biological Activity

(20S)-5-beta-Pregnane-3alpha,20-diol diacetate is a synthetic derivative of pregnane, a steroid hormone. This compound is characterized by two acetate groups attached to the hydroxyl groups at the 3-alpha and 20-alpha positions. It has garnered interest in various fields, including medicinal chemistry and biological research, due to its unique properties and potential therapeutic applications.

- Molecular Formula : C25H40O4

- Molecular Weight : 404.58 g/mol

- Melting Point : 180-181 °C

- Density : 1.08 g/cm³

The compound is typically synthesized through the acetylation of 5-beta-Pregnane-3alpha,20-diol using acetic anhydride in the presence of a catalyst like pyridine. This reaction yields a stable product that is amenable to further biological and chemical studies .

The biological activity of this compound is primarily attributed to its interaction with steroid hormone receptors. Upon binding to these receptors, the compound modulates their activity, influencing the expression of target genes involved in various physiological processes such as metabolism, immune response, and cell growth.

Hormonal Regulation

Research indicates that this compound may play a role in regulating hormone-related pathways. Its structure allows it to mimic natural steroid hormones, potentially affecting endocrine functions .

Anticancer Activity

Studies have shown that derivatives of pregnane compounds exhibit anticancer properties. For instance, related compounds have been evaluated for their cytotoxic effects on various cancer cell lines, suggesting that this compound could also possess similar activities .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines .

Case Studies and Experimental Data

-

Anticancer Studies :

- A study involving pregnane derivatives demonstrated significant cytotoxicity against breast cancer cells (MCF-7) when treated with various concentrations of this compound. The IC50 values indicated effective inhibition of cell proliferation.

-

Hormonal Activity :

- In animal models, administration of this compound led to altered levels of serum hormones such as testosterone and estradiol, indicating its potential as a hormonal modulator.

- Inflammation Models :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Acetylated at C3 and C20 | Hormonal modulation; anti-inflammatory |

| 5-beta-Pregnane-3alpha,20-diol | Parent compound without acetylation | Less potent in hormonal modulation |

| 5-alpha-Pregnane-3beta,20alpha-diol | Different stereochemistry | Varies in receptor affinity |

Q & A

Basic: What are the primary metabolic pathways involving (20S)-5β-Pregnane-3α,20-diol diacetate in human cells?

This compound is a key metabolite in progesterone catabolism. Progesterone undergoes sequential enzymatic reductions: the 20-keto group is reduced to form (20S)-20-hydroxy-pregn-4-ene-3-one, followed by C5 reduction to (20S)-20-hydroxy-5α-pregnane-3-one. Further reduction at the 3-keto group yields (20S)-5β-Pregnane-3α,20-diol, which is acetylated to form the diacetate derivative. This pathway is critical for studying progesterone clearance and its role in reproductive biology .

Basic: How is (20S)-5β-Pregnane-3α,20-diol diacetate synthesized and characterized in laboratory settings?

Synthesis typically involves stereoselective reduction of progesterone derivatives. For example, isotopic labeling (e.g., 13CH3) combined with NMR analysis confirms stereochemistry (e.g., 92:20S/20R ratio). Characterization relies on mass spectrometry (molecular weight: 404.5 g/mol) and NMR to resolve stereoisomers. Safety protocols for handling steroids must be followed due to toxicity risks .

Advanced: What experimental challenges arise in resolving stereoisomerism during synthesis?

Achieving high stereochemical purity is complicated by competing reduction pathways. For instance, NMR analysis of (20S)-[20-13CH3-C3H3]-3-acetate revealed a 92:8 ratio favoring the 20S isomer. Advanced techniques like chiral chromatography or isotopic labeling are essential to isolate and validate stereoisomers. Contradictions in stereochemical outcomes may arise from solvent polarity or enzyme specificity, requiring iterative optimization .

Advanced: How can researchers address contradictions in metabolic conversion data for this compound?

Discrepancies in metabolite identification (e.g., conversion to (20S)-5β-pregnane-3α,17α,20-triol) require rigorous analytical validation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic standards can differentiate between structurally similar metabolites. Cross-referencing with kinetic data (e.g., enzyme activity assays) and replication across cell lines (e.g., HES cells) helps resolve inconsistencies .

Methodological: What analytical techniques are optimal for quantifying (20S)-5β-Pregnane-3α,20-diol diacetate in biological matrices?

LC-MS/MS is the gold standard due to its sensitivity and specificity. Key steps include:

- Sample Preparation : Solid-phase extraction to isolate steroids from plasma or urine.

- Chromatography : Reverse-phase C18 columns with gradient elution (e.g., methanol/water).

- Detection : Multiple reaction monitoring (MRM) targeting m/z transitions unique to the compound.

Calibration with deuterated internal standards (e.g., d4-progesterone) minimizes matrix effects .

Advanced: How can researchers ensure reproducibility in metabolic studies given inter-laboratory variability?

Variability stems from differences in cell lines, enzyme activity, and analytical protocols. Mitigation strategies include:

- Standardized Protocols : Pre-validated workflows for cell culture and metabolite extraction.

- Data Sharing : Public deposition of raw LC-MS/MS data and metadata.

- Blinded Reanalysis : Independent labs replicating findings using identical samples.

Statistical tools (e.g., PCA) can identify outlier datasets caused by unintended experimental variables .

Safety: What are the best practices for handling and storing (20S)-5β-Pregnane-3α,20-diol diacetate?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.

- Storage : 2–8°C in airtight, light-resistant containers to prevent degradation.

- Waste Disposal : Incineration or chemical deactivation per institutional guidelines.

Acute toxicity (oral LD50 > 2,000 mg/kg) mandates fume hood use during weighing to avoid inhalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.